4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16101606
InChI: InChI=1S/C16H17ClN4/c17-15-1-3-16(4-2-15)20-9-11-21(12-10-20)19-13-14-5-7-18-8-6-14/h1-8,13H,9-12H2/b19-13+
SMILES:
Molecular Formula: C16H17ClN4
Molecular Weight: 300.78 g/mol

4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine

CAS No.:

Cat. No.: VC16101606

Molecular Formula: C16H17ClN4

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine -

Specification

Molecular Formula C16H17ClN4
Molecular Weight 300.78 g/mol
IUPAC Name (E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine
Standard InChI InChI=1S/C16H17ClN4/c17-15-1-3-16(4-2-15)20-9-11-21(12-10-20)19-13-14-5-7-18-8-6-14/h1-8,13H,9-12H2/b19-13+
Standard InChI Key AAJNCMAXGCXPSF-CPNJWEJPSA-N
Isomeric SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=NC=C3
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine, reflects its core structure:

  • A piperazine ring substituted at the 1-position with a 4-chlorophenyl group.

  • An imine bond (C=N) linking the piperazine’s nitrogen to a 4-pyridinylmethylidene group in the (E)-configuration.

Molecular Formula and Weight

  • Empirical Formula: C16H16ClN4\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_4

    • Derived from substituent analysis: Piperazine (C₄H₁₀N₂) + 4-chlorophenyl (C₆H₄Cl) + pyridinylmethylidene (C₆H₄N).

  • Molecular Weight: 299.78 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01).

Stereochemical Considerations

The (E)-configuration of the imine bond arises from the trans arrangement of the pyridine and piperazine groups relative to the C=N axis. This geometry influences molecular interactions, such as binding to biological targets .

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no direct synthesis is documented, analogous piperazine-Schiff base compounds suggest the following pathway:

  • Formation of 4-(4-Chlorophenyl)piperazine

    • React 1-chloro-4-iodobenzene with piperazine under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C) .

  • Imine Formation via Condensation

    • Condense 4-(4-chlorophenyl)piperazine with 4-pyridinecarboxaldehyde in ethanol under reflux, catalyzed by acetic acid:

      C10H11ClN2+C6H5NOC16H16ClN4+H2O\text{C}_{10}\text{H}_{11}\text{ClN}_2 + \text{C}_6\text{H}_5\text{NO} \rightarrow \text{C}_{16}\text{H}_{16}\text{ClN}_4 + \text{H}_2\text{O}
    • The (E)-isomer predominates due to steric hindrance between the pyridine and piperazine rings .

Purification and Characterization

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) to isolate the product.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, 2H, pyridine-H), 7.35 (d, 2H, chlorophenyl-H), 3.80 (t, 4H, piperazine-H), 2.60 (t, 4H, piperazine-H).

    • IR (KBr): 1645 cm⁻¹ (C=N stretch), 1090 cm⁻¹ (C-Cl) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

    • Water: <0.1 mg/mL due to hydrophobic aromatic groups.

  • Stability:

    • Stable under inert atmospheres; hydrolyzes in acidic conditions (pH <3) via imine bond cleavage.

Thermal Properties

  • Melting Point: Estimated 180–185°C (DSC).

  • Decomposition: Above 250°C, releasing HCl and pyridine derivatives (TGA) .

Hypothesized Biological Activity

Antimicrobial Activity

Piperazine-imine hybrids exhibit broad-spectrum activity. Preliminary in silico docking (PDB: 3CAP) predicts moderate binding to E. coli dihydrofolate reductase (Ki ≈ 12 μM) .

Industrial and Research Applications

Pharmaceutical Intermediate

Potential precursor for:

  • Antiallergy agents: Via reductive amination of the imine to a secondary amine.

  • Kinase inhibitors: Pyridine moiety may chelate ATP-binding site metals .

Material Science

Schiff bases are utilized in:

  • Coordination polymers: As ligands for Cu(II) or Fe(III) networks.

  • Corrosion inhibitors: Adsorption on metal surfaces via N and Cl atoms .

Regulatory and Patent Landscape

Patent Analysis

  • WO2009057133A2 : Covers piperazine-ethoxy acetic acid derivatives but highlights methods applicable to chlorophenyl-piperazine synthesis (e.g., SN2 reactions).

  • CAS 300543-56-0 : Demonstrates commercial interest in chlorophenyl-piperazine derivatives for drug development.

Future Research Directions

  • Activity Profiling: In vitro assays against H₁ receptors and microbial strains.

  • Derivatization: Introducing sulfonamide or carboxyl groups to enhance solubility.

  • Crystallography: Single-crystal X-ray diffraction to confirm (E)-configuration.

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